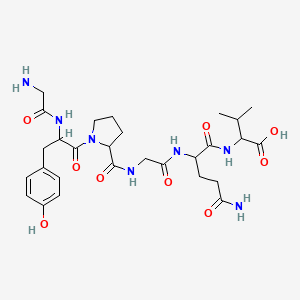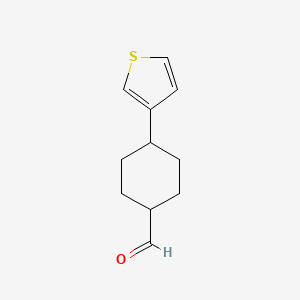
(2-Bromo-6-methoxybenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-methoxybenzyl)hydrazine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydrazine moiety attached to a benzyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-methoxybenzyl)hydrazine typically involves the reaction of 2-bromo-6-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (2-Bromo-6-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted benzyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(2-Bromo-6-methoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2-Bromo-6-methoxybenzyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
- (2-Bromo-5-methoxybenzyl)hydrazine
- (2-Bromo-4-methoxybenzyl)hydrazine
- (2-Bromo-3-methoxybenzyl)hydrazine
Comparison: (2-Bromo-6-methoxybenzyl)hydrazine is unique due to the specific positioning of the bromine and methoxy groups on the benzyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds.
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
(2-bromo-6-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-4-2-3-7(9)6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
InChIキー |
HSOHICTZNZVHDX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)Br)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)




![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)

